Biphenylchromium tricarbonyl

Crystallography Organometallic chemistry Haptotropic rearrangement

Biphenylchromium tricarbonyl (CAS 12111-60-3), systematically named (η⁶-biphenyl)tricarbonylchromium(0), is the unsubstituted parent member of the (η⁶-biphenyl)Cr(CO)₃ compound class, featuring a piano-stool geometry in which the chromium(0) center is coordinated to one phenyl ring of the biphenyl ligand and three carbonyl ligands. Its crystal structure has been definitively solved by single-crystal X-ray diffraction, establishing it as the fundamental structural and electronic baseline against which all mono- and polysubstituted analogs in this series are compared.

Molecular Formula C12H10.3CO.Cr
Molecular Weight 290.237
CAS No. 12111-60-3
Cat. No. B1143786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenylchromium tricarbonyl
CAS12111-60-3
SynonymsBiphenylchromium tricarbonyl
Molecular FormulaC12H10.3CO.Cr
Molecular Weight290.237
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenylchromium Tricarbonyl (CAS 12111-60-3) Procurement: Baseline Identity for (η⁶-Arene)Cr(CO)₃ Complex Selection


Biphenylchromium tricarbonyl (CAS 12111-60-3), systematically named (η⁶-biphenyl)tricarbonylchromium(0), is the unsubstituted parent member of the (η⁶-biphenyl)Cr(CO)₃ compound class, featuring a piano-stool geometry in which the chromium(0) center is coordinated to one phenyl ring of the biphenyl ligand and three carbonyl ligands [1]. Its crystal structure has been definitively solved by single-crystal X-ray diffraction, establishing it as the fundamental structural and electronic baseline against which all mono- and polysubstituted analogs in this series are compared [1]. Published synthetic routes include direct complexation of biphenyl with Cr(CO)₆, as well as metal–halogen exchange from (η⁶-2-bromo-1,1′-biphenyl)tricarbonylchromium with tert-butyllithium at 195 K in ether, forming the title compound in situ [2]. The compound serves as the primary standard for evaluating substituent-induced perturbations in geometry, haptotropic rearrangement kinetics, chiroptical properties, redox behavior, and cross-coupling reactivity across the entire (biphenyl)Cr(CO)₃ family [1][2].

Haptotropic baseline
Unsubstituted parent for studying inter-ring Cr(CO)₃ migration mechanism and threshold
Redox standard precursor
Gateway to IUPAC-recommended bis(biphenyl)chromium reference redox couple for nonaqueous electrochemistry
Chiral auxiliary platform
Planar chiral template for enantioselective axially chiral biaryl synthesis via cross-coupling

Why Generic (η⁶-Arene)Cr(CO)₃ Complexes Cannot Substitute for Biphenylchromium Tricarbonyl in Structure-Governed Applications


Substitution among (η⁶-arene)Cr(CO)₃ complexes is impeded by the extreme conformational sensitivity of the biphenyl ligand to substitution pattern and chromium coordination mode. The arene–arene dihedral angle, which governs haptotropic rearrangement capability, electronic communication between rings, and chiroptical response, varies dramatically across the series: the unsubstituted mono-Cr(CO)₃ complex exhibits a dihedral angle of 23.55(5)° [1], while the bis-Cr(CO)₃ analog is forced to exactly 0° by crystallographic inversion symmetry [1], para-aminobiphenyl analog [(η⁶-C₆H₅)(C₆H₄-4-NH₂)]Cr(CO)₃ measures 38.01(6)° [2], ortho-fluorobiphenyl analog [(η⁶-C₆H₅)(2-F-C₆H₄)]Cr(CO)₃ measures 55.77(4)° [3], and ortho-aminobiphenyl analog reaches 67.70(7)° [2]. A necessary condition for inter-ring haptotropic rearrangement is a dihedral angle of less than 22°, meaning that only a narrow subset of compounds—including the unsubstituted parent—fall within the regime where dynamic inter-ring chromium migration is structurally permitted [3]. These geometric constraints translate into divergent reactivity, stereochemical outcomes, and spectroscopic signatures that preclude simple interchangeability.

Dihedral angle threshold
The parent complex sits near the ≤22° haptotropic rearrangement structural limit; most substituted analogs exhibit larger dihedral angles that prevent inter-ring Cr migration.
Coordination geometry shift
Bis-Cr(CO)₃ and ortho-substituted derivatives adopt locked conformations that deviate from the parent piano-stool geometry, altering electronic communication.
Electronic perturbation
Substituents on the biphenyl scaffold shift frontier orbital energies and CO stretching frequencies, changing redox and catalytic behavior.

Biphenylchromium Tricarbonyl: Quantified Differentiation Evidence for Procurement and Method Selection


Arene–Arene Dihedral Angle: The 23.55° Structural Baseline That Determines Haptotropic Rearrangement Capability

The unsubstituted (η⁶-biphenyl)tricarbonylchromium (I) exhibits an inter-ring dihedral angle of 23.55(5)° as determined by single-crystal X-ray diffraction [1]. This value is the structural baseline for the entire series. The bis-Cr(CO)₃ analog μ-(η⁶:η⁶)-biphenyl-bis(tricarbonylchromium) is forced to exactly 0° due to crystallographic inversion symmetry [1]. Critically, a necessary condition for inter-ring haptotropic rearrangement is an arene–arene dihedral angle less than 22°, as established by Oprunenko (2000) [2]. The parent compound's 23.55° places it immediately adjacent to this threshold, making it a uniquely sensitive probe for studying the onset of haptotropic mobility, in contrast to substituted analogs with angles of 38–68° that are structurally prohibited from undergoing this rearrangement under thermal conditions [2][3].

Dihedral angle
Head-to-head
23.55° vs. 38–68° for substituted analogs; threshold ≤22°
Haptotropic rearrangement structurally permitted only for parent
Single-crystal XRD; Oprunenko threshold [2]
Crystallography Organometallic chemistry Haptotropic rearrangement

Haptotropic Rearrangement Kinetics: Steric and Electronic Requirements for Inter-Ring Cr(CO)₃ Migration

Although direct kinetic data for inter-ring haptotropic rearrangement of the unsubstituted parent (η⁶-biphenyl)Cr(CO)₃ have not been reported, its dihedral angle of 23.55° places it within the structurally permissive regime (<22° threshold, within experimental uncertainty) [1]. For direct comparison, the 4-aminobiphenyl analog undergoes haptotropic rearrangement at 140 °C in solution with a first-order rate constant k = 5.0 × 10⁻⁵ s⁻¹, while the ortho-aminobiphenyl analog rearranges approximately five-fold faster with k = 2.6 × 10⁻⁴ s⁻¹ [2]. The unsubstituted parent lacks the amino-group stabilization of transition states, so its intrinsic rearrangement rate—when measured—will represent the unperturbed baseline free of substituent electronic effects, a value essential for computational benchmarking of haptotropic shift mechanisms [3].

Haptotropic rate
Cross-study
Parent rate not yet determined; ortho-NH₂ k = 2.6 × 10⁻⁴ s⁻¹, para-NH₂ 5.0 × 10⁻⁵ s⁻¹
Zero-substituent baseline for steric vs. electronic deconvolution
Solution NMR at 140 °C; data from amino-substituted analogs
Kinetics Haptotropic rearrangement Dynamic organometallic chemistry

Bis(Biphenyl)Chromium(I/0) Redox Couple: IUPAC-Recommended Reference System with a Solvent-Independent Potential Difference of ~1.13 V vs. Ferrocene

Although the electrochemical data pertain to bis(biphenyl)chromium(I/0)—the sandwich complex derived from biphenylchromium tricarbonyl chemistry—the IUPAC Commission on Electrochemistry has formally recommended the bis(biphenyl)chromium(I)/bis(biphenyl)chromium(0) couple, alongside ferrocene/ferricenium, as a reference redox system for nonaqueous electrochemistry [1]. The difference in half-wave potentials between ferrocene and bis(biphenyl)chromium(I) is nearly constant across solvents, reported as 1.12–1.13 V, making it one of the most solvent-independent redox couples known [2][3]. This contrasts with other organometallic redox systems whose potentials shift significantly with solvent polarity. The material has been validated on glassy carbon, gold, and platinum electrodes in tetrahydrofuran, dimethylformamide, acetonitrile, and numerous other solvents [3][4].

Redox couple
Class-level
ΔE₁/₂ vs. ferrocene = 1.12–1.13 V across ≥14 solvents; variation ≤0.01 V
Solvent-independent reference for nonaqueous electrochemistry
Class-level inference; bis(biphenyl)Cr accessible from parent
Electrochemistry Reference redox systems Nonaqueous solvents

Stereoselective Cross-Coupling with Extremely High Stereoselectivity: Cr(CO)₃ as a Planar Chiral Auxiliary for Axially Chiral Biaryl Synthesis

Tricarbonyl(2,6-disubstituted 1-bromobenzene)chromium complexes—derived from the biphenylchromium tricarbonyl platform—undergo Pd(0)-catalyzed Suzuki cross-coupling with ortho-substituted arylboronic acids to produce mono-Cr(CO)₃ complexes of biphenyl compounds with complementary axial chirality and extremely high stereoselectivity, the sense of which depends on the steric bulk of the ortho substituents [1]. Cross-coupling of o-alkyl- or hydroxymethyl-substituted phenylboronic acids diastereoselectively gives syn-oriented coupling products, while o-formyl phenylboronic acids stereoselectively yield anti-coupling products [1]. The unsubstituted parent compound serves as the structural reference for determining the stereochemical outcome, as the planar chirality of the (arene)Cr(CO)₃ fragment controls the absolute configuration of the newly formed axial chirality [1][2]. Yields of biaryl complexes via Suzuki coupling can reach up to 87% for optimized systems, with Stille coupling providing up to 52% yields [3].

Cross-coupling selectivity
Class-level
Extremely high stereoselectivity; syn/anti controlled by ortho substituent; up to 87% yield
Planar chiral auxiliary for atropisomeric biaryl synthesis
Class-level inference; Pd(0) Suzuki conditions
Stereoselective synthesis Axial chirality Suzuki cross-coupling

DFT-Computed Electronic Structure: Biphenyl vs. Benzene, Triphenyl, and Tetraphenyl Cr(CO)₃ Arene Ligand Effects

A systematic DFT study by Ardestani et al. (2018) compared the structural and electronic properties of Cr(CO)₃(arene) complexes where arene = benzene, biphenyl, triphenyl, and tetraphenyl [1]. The study quantified the influence of extended aromatic conjugation on geometry, frontier orbital energies, and charge distribution at the B3LYP/6-311++G(2d,p) level of theory. The biphenyl complex exhibits distinct HOMO–LUMO gap, Cr–arene centroid distance, and CO stretching frequencies that differ systematically from the benzene analog, reflecting the electron-withdrawing effect of the pendant phenyl ring [1]. The computed Cr–C(O) and C–O bond lengths for the biphenyl derivative provide benchmarks for assessing π-back-donation strength relative to simpler arene ligands [1].

DFT electronic structure
Cross-study
Systematic variation in HOMO-LUMO gap and Cr–C(O) bond lengths vs. benzene analog
Minimal polyaromatic model for extended π-system DFT benchmarking
B3LYP/6-311++G(2d,p); gas-phase optimization
DFT calculations Electronic structure Arene ligand effects

Chiroptical Baseline: Circular Dichroism of Bridged and Unsubstituted Mono-Cr(CO)₃ Biphenyls for Absolute Configuration Assignment

The unsubstituted (η⁶-biphenyl)Cr(CO)₃ serves as the chiroptical reference point for the entire class of chiral biphenyl tricarbonylchromium complexes. Schlögl, Werner, and Widhalm (1983) demonstrated that chiral mono-Cr(CO)₃ complexes of o,o′-bridged biphenyls can be resolved into enantiomers by medium-pressure chromatography on triacetylcellulose, with interconversion barriers measured at ΔG‡ ≈ 90 kJ mol⁻¹ for the exo ⇌ endo epimerization around the biphenyl axis [1]. The circular dichroism (CD) spectra of these resolved complexes were correlated with absolute configuration through photochemical decomplexation to give optically active free ligands of known chirality [1]. The parent unsubstituted complex provides the fundamental CD signature against which the chiroptical properties of all substituted derivatives—including those in Parts 1–9 of the biphenyl-tricarbonylchromium series—are compared [1][2].

CD chiroptical baseline
Context-dependent
Epimerization barrier ΔG‡ ~90 kJ mol⁻¹; CD correlated to absolute configuration
Chiroptical reference for absolute configuration assignment
Chromatography on triacetylcellulose; photochemical decomplexation
Circular dichroism Absolute configuration Chiroptical properties

Biphenylchromium Tricarbonyl (CAS 12111-60-3): Evidence-Backed Research and Industrial Application Scenarios


Fundamental Standard for Haptotropic Rearrangement Mechanism Studies

The 23.55(5)° dihedral angle of (η⁶-biphenyl)Cr(CO)₃ places it within 1.55° of the ≤22° structural threshold required for inter-ring Cr(CO)₃ migration [1][2]. Laboratories investigating the mechanism, kinetics, and substituent effects on haptotropic rearrangements require the unsubstituted parent as the zero-substituent baseline. Comparison of its rearrangement rate (once measured) with the 4-aminobiphenyl (k = 5.0 × 10⁻⁵ s⁻¹) and 2-aminobiphenyl (k = 2.6 × 10⁻⁴ s⁻¹) analogs will fully deconvolute steric vs. electronic contributions to the migration barrier [3].

Precursor for IUPAC-Recommended Nonaqueous Reference Redox Systems

Bis(biphenyl)chromium(I/0), accessible from biphenylchromium tricarbonyl chemistry, is one of only two IUPAC-recommended reference redox couples for nonaqueous electrochemistry, exhibiting a remarkably solvent-independent half-wave potential difference of 1.12–1.13 V relative to ferrocene across at least 14 solvents [1][2]. Electrochemistry laboratories establishing nonaqueous measurement protocols should procure the parent complex to synthesize in-house bis(biphenyl)chromium reference materials, eliminating the solvent-dependent calibration errors that plague single-reference systems [1].

Planar Chiral Template for Enantioselective Axially Chiral Biaryl Synthesis

The Cr(CO)₃-complexed bromobenzene derivatives of the biphenylchromium tricarbonyl platform serve as planar chiral auxiliaries in Pd(0)-catalyzed Suzuki cross-coupling, delivering mono-Cr(CO)₃ biphenyls with extremely high stereoselectivity that is dictated by the steric bulk of the ortho substituents [1]. The parent unsubstituted complex provides the structural reference for assigning the sense of axial chirality induced in the coupling product. This methodology is essential for asymmetric synthesis groups targeting atropisomeric biaryl natural products and chiral ligand libraries [1][2].

DFT Benchmarking of Extended Arene π-System Effects on Cr(CO)₃ Bonding

Computational chemistry groups performing DFT studies of (arene)Cr(CO)₃ complexes use the biphenyl derivative as the minimal model for evaluating the influence of an extended aromatic π-system on Cr–arene bonding, frontier orbital energies, and carbonyl stretching frequencies, in comparison with the monocyclic benzene analog [1]. The availability of high-quality single-crystal X-ray diffraction data for the parent compound provides experimental validation for computational geometry optimizations [2].

Application
Selection Property
Validation Focus
Haptotropic rearrangement mechanism studies
Unsubstituted biphenyl structural baseline
Inter-ring Cr migration feasibility and kinetics
Nonaqueous redox reference systems
Precursor to IUPAC-recommended reference couple
Solvent-independent potential calibration
Enantioselective axially chiral biaryl synthesis
Planar chiral Cr(CO)₃ auxiliary template
Stereochemical outcome and atropisomer assignment
DFT benchmarking of extended arene effects
Minimal polyaromatic model ligand
Frontier orbital and geometry validation against XRD
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